molecular formula C8H14N5O10P3 B1217705 (Adenin-9-YL-ethoxymethyl)-hydroxyphosphinyl-diphosphate CAS No. 129532-77-0

(Adenin-9-YL-ethoxymethyl)-hydroxyphosphinyl-diphosphate

Cat. No. B1217705
CAS RN: 129532-77-0
M. Wt: 433.15 g/mol
InChI Key: MELHEUHXJKQZNC-UHFFFAOYSA-N
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Description

“(Adenin-9-YL-ethoxymethyl)-hydroxyphosphinyl-diphosphate” is a prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which is an antiviral drug with activity against herpes viruses, Epstein–Barr virus, and retroviruses, including the human immunodeficiency virus .


Synthesis Analysis

The synthesis of this compound involves binding two molecules of PMEA together by a P-O-P bond, resulting in Bis-PMEA . This process was designed to increase the oral bioavailability of PMEA, which is hindered by its low bioavailability .


Molecular Structure Analysis

The molecular structure of this compound consists of two molecules of PMEA bound together by a P-O-P bond . This structure is what allows it to act as a prodrug of PMEA.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily relate to its function as a prodrug of PMEA. When administered orally, it is cleaved to free PMEA . This cleavage increases the oral bioavailability of PMEA, making the compound more effective as an antiviral agent .

Mechanism of Action

The mechanism of action of this compound is tied to its function as a prodrug of PMEA. Once it is cleaved to free PMEA, the PMEA can inhibit both retroviruses (including human immunodeficiency virus, HIV-1) and herpes viruses (including herpes simplex virus type 1, HSV-1) both in vitro and in animal models .

Future Directions

The future directions for this compound could involve further clinical evaluation in human immunodeficiency virus-infected individuals, given its potential as an efficient oral prodrug of PMEA .

properties

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELHEUHXJKQZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156198
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Adenin-9-YL-ethoxymethyl)-hydroxyphosphinyl-diphosphate

CAS RN

129532-77-0
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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